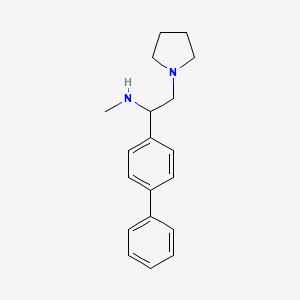

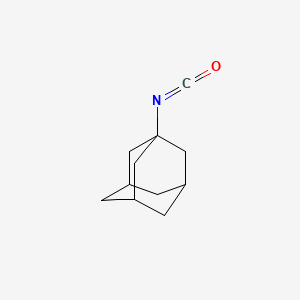

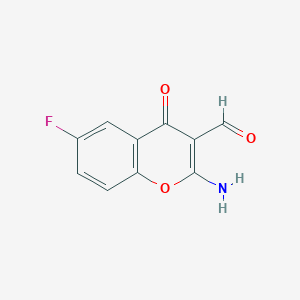

![molecular formula C11H9N5O B1270945 5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 69923-95-1](/img/structure/B1270945.png)

5-amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives are of significant interest in the field of medicinal chemistry due to their presence in various biologically active compounds, including those with anticancer, antimicrobial, antiparasitic, anti-inflammatory, and antidiabetic properties .

Synthesis Analysis

The synthesis of 5-amino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives can be achieved through the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with various ethyl alcanoates in the presence of sodium ethoxide in ethanol. This method also allows for the preparation of 6-substituted derivatives of the compound . Another approach involves the reaction of 5-amino-pyrazole-4-carbonitrile with various hydrazides in an ethanolic sodium ethoxide medium, leading to the formation of novel 4-imino-5H-pyrazolo[3,4-d]pyrimidin-5-amines .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives has been optimized computationally to understand their interaction with biological targets. The studies include analysis of short-range van der Waals forces, dipole moments, atomic charges, and frontier orbital energies. These computational studies help in elucidating the role of these forces and bonds in the inhibitory effects of the molecules .

Chemical Reactions Analysis

The pyrazolo[3,4-d]pyrimidine derivatives can undergo further chemical transformations to related fused heterocyclic systems. For instance, 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, a related compound, was synthesized and then transformed into various heterocyclic systems, demonstrating the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives have been linked to their biological activities. The derivatives exhibit moderate to good inhibitory effects against pathogenic bacteria, which can be attributed to their physicochemical properties. The antibacterial activities of these compounds have been evaluated using inhibition zone diameter (IZD), minimum inhibitory concentration (MIC), and minimum bactericidal concentration (MBC) values. The studies suggest that the antibacterial activities can be enhanced by introducing large electron-donating groups on the phenyl rings .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Synthesis and Antimicrobial Activity : The compound and its derivatives have been synthesized and tested for antimicrobial properties. For example, Abdel-Gawad et al. (2003) synthesized related pyrazolo[3,4-d]pyrimidines and found some to be active as antibacterial agents at 100 μg/ml, comparable to reference compounds like Ampicillin (Abdel-Gawad et al., 2003). Rahmouni et al. (2014) also synthesized compounds with significant antibacterial activity (Rahmouni et al., 2014).

Antitubercular and Antimicrobial Effects : Kamdar et al. (2011) synthesized derivatives showing pronounced antitubercular and antimicrobial activities (Kamdar et al., 2011).

Anti-Inflammatory and Ulcerogenic Properties

- Nonsteroidal Anti-Inflammatory Drugs : Auzzi et al. (1983) discovered that certain pyrazolo[1,5-a]pyrimidine derivatives show high anti-inflammatory activity without ulcerogenic effects, making them potential candidates for safer nonsteroidal anti-inflammatory drugs (Auzzi et al., 1983).

Corrosion Inhibition and Surface Properties

- Corrosion Inhibition : Abdel Hameed et al. (2020) found that derivatives of the compound showed effective corrosion inhibition performance, increasing with inhibitor concentration but decreasing with temperature (Abdel Hameed et al., 2020).

Anticancer Activity

- Anticancer Potentials : Abdellatif et al. (2014) synthesized derivatives that exhibited significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with one derivative showing the most potent inhibitory activity (Abdellatif et al., 2014).

Nanocatalysis

- Green and Reusable Nanocatalyst : Bamoharram et al. (2014) utilized the acidic cesium salt of Preyssler nanoparticles as a nanocatalyst for synthesizing 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones, highlighting its potential in green chemistry applications (Bamoharram et al., 2014).

RNA Polymerase Inhibition

- RNA Polymerase Inhibitors : Abdallah and Elgemeie (2022) synthesized novel pyrazolo[1,5-a]pyrimidines with antimicrobial activity and RNA polymerase inhibitory potential, suggesting their use as RNA polymerase inhibitors (Abdallah & Elgemeie, 2022).

Propiedades

IUPAC Name |

5-amino-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5O/c12-15-7-13-10-9(11(15)17)6-14-16(10)8-4-2-1-3-5-8/h1-7H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLIRLDTHRKSMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364207 |

Source

|

| Record name | 5-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69923-95-1 |

Source

|

| Record name | 5-Amino-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

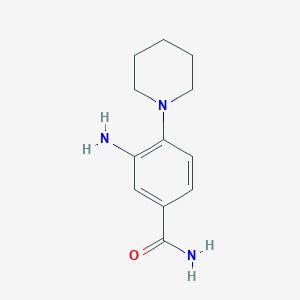

![2-(2-(Benzo[d][1,3]dioxol-5-yl)phenyl)acetic acid](/img/structure/B1270866.png)

![3-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270867.png)

![4-Biphenyl-[1,3]dioxol-5-yl-acetic acid](/img/structure/B1270868.png)